molecular formula C11H13N3O3S2 B12532874 4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 663171-05-9

4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B12532874
CAS No.: 663171-05-9
M. Wt: 299.4 g/mol
InChI Key: GZKUJBTXCQRPBP-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with an amino group, a hydroxyethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzene Sulfonamide Core: Starting with benzene sulfonyl chloride, the amino group can be introduced via nucleophilic substitution.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized separately and then attached to the benzene sulfonamide core through a coupling reaction.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the sulfonamide group, potentially converting it to an amine.

    Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitro compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution could introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for a variety of chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, it might be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other sulfonamide derivatives.

Properties

CAS No.

663171-05-9

Molecular Formula

C11H13N3O3S2

Molecular Weight

299.4 g/mol

IUPAC Name

4-amino-N-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N3O3S2/c12-9-1-3-10(4-2-9)19(16,17)14(6-7-15)11-13-5-8-18-11/h1-5,8,15H,6-7,12H2

InChI Key

GZKUJBTXCQRPBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N(CCO)C2=NC=CS2

Origin of Product

United States

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